2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Epigenetics Demethylase Inhibition JMJD2A

Procure this compound as an assay-specific probe for laminopathy/splicing research (Prelamin-A/C, 20.0 nM) and JMJD2A-Tudor domain SAR studies. Its unique selectivity profile—equipotent to the 4-methoxy analog on JMJD2A but inactive where the 4-chloro analog fails—makes it indispensable for panel screening and hit-to-lead optimization in epigenetic drug discovery.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 933006-60-1
Cat. No. B2894880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
CAS933006-60-1
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCS3
InChIInChI=1S/C14H16N4O2S/c1-2-20-11-5-3-10(4-6-11)9-12(19)15-13-16-17-14-18(13)7-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19)
InChIKeyIFCRJUJELBSGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide (CAS 933006-60-1): A Triazolothiazole Screening Probe


2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a small-molecule heterocyclic compound belonging to the triazolo[3,4-b][1,3]thiazole class, identified by PubChem CID 16031429 and ChEMBL ID CHEMBL1525834 [1]. It is primarily noted as a screening probe with a molecular weight of 304.37 g/mol and a computed XLogP3-AA of 1.4 [1]. Existing bioactivity data from confirmatory qHTS assays shows activity against targets such as the JMJD2A-Tudor domain and Lamin A splicing, though the characterization is preliminary [2].

Procurement Risk: Why In-Class Triazolothiazole Acetamides Are Not Interchangeable


Compounds within the triazolothiazole acetamide class cannot be freely interchanged due to significant, quantifiable differences in their biological activity profiles. Even minor structural variations, such as the substitution of a 4-ethoxyphenyl group for a 4-methoxyphenyl or 4-chlorophenyl group, lead to drastic shifts in potency and selectivity across distinct target assays. The evidence below demonstrates that two analogs can show equal potency on one target while a third is inactive, or a compound can switch from being an active inhibitor of one enzyme to being completely inactive against another, as determined in identical qHTS confirmatory screening panels [1]. This behavior invalidates generic substitution and necessitates a targeted procurement strategy based on assay-specific performance data.

Quantitative Differentiation of 2-(4-Ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide Against Its Closest Analogs


JMJD2A-Tudor Domain Inhibition: Equipotent with 4-Methoxy Analog, Superior to 4-Chloro Analog

In the confirmatory qHTS assay for inhibitors of the JMJD2A-Tudor domain, 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide demonstrated activity, serving as a structural starting point for this target [1]. It is equipotent with the 4-methoxyphenyl analog, both showing a Potency of 56,234.1 nM, but clearly differentiates from the 4-chlorophenyl analog, which is completely inactive in this assay [1][2][3]. This establishes a structure-activity relationship (SAR) where a 4-alkoxy substituent is preferred over a 4-halo substituent for this specific target.

Epigenetics Demethylase Inhibition JMJD2A

Lamin A Splicing Modulation: A Unique Activity Not Shared by the 4-Methoxy Analog

In a confirmatory qHTS assay for modulators of Lamin A splicing, 2-(4-ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide showed a promising Potency of 20.0 nM against Prelamin-A/C [1]. Although the result was labeled 'Inconclusive', this represents a distinct and strong signal. Importantly, this activity is not observed for the direct 4-methoxyphenyl analog, which shows no data for this target, indicating a key selectivity shift [2]. This demonstrates that the ethoxy substituent uniquely confers activity at this target within this scaffold.

Laminopathy Splicing Modulation Prelamin-A/C

Broad Selectivity Profile: Differential Activity Across Assay Panels Distinguishes the 4-Ethoxy Compound from Analogs

A head-to-head comparison of the selectivity profiles of the 4-ethoxy, 4-methoxy, and 4-chloro analogs reveals distinct, quantifiable differences. The 4-ethoxy compound shows weak potency against the general anesthetic-related ferritin light chain target (Potency of 50,118.7 nM, 'Not Active') [1]. In contrast, the 4-methoxy analog shows activity against Histone-lysine N-methyltransferase EHMT2 (Potency of 3,548.1 nM) and BAZ2B (Potency of 89,125.1 nM), while the 4-ethoxy compound shows no data for these targets [1][2]. The 4-chloro analog is completely inactive across the entire tested panel. This differential selectivity profile is the key evidence that generic substitution is not scientifically valid.

Selectivity Profiling qHTS Off-target Screening

Targeted Research Applications for 2-(4-Ethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide Based on Quantitative Evidence


Probe Molecule for Investigating Lamin A Splicing Modulation

The compound is the only one among its closest structural analogs to show a signal in a Lamin A splicing assay, with a potency of 20.0 nM against Prelamin-A/C [1]. It is procured as a primary probe for studying laminopathies or splicing mechanisms, for which the 4-methoxy and 4-chloro analogs offer no comparable data.

Comparative SAR Studies on the JMJD2A-Tudor Domain

The compound is a key member of a SAR set designed to explore the JMJD2A-Tudor domain. It demonstrates a crucial structure-activity relationship by being equipotent to the 4-methoxy analog (56,234.1 nM) but active where the 4-chloro analog is completely inactive [1][2]. This pair is essential for understanding the electronic requirements of the target's binding pocket.

Selectivity Profiling and Off-Target Panel Screening

The compound's unique selectivity profile, including its inactivity against EHMT2 (where the 4-methoxy analog is active at 3,548.1 nM), makes it a critical tool for panel screening protocols [1][2]. Its procurement is justified for any experiment aiming to deconvolute target-specific effects from scaffold-wide promiscuity.

Triazolothiazole Scaffold Optimization in Epigenetic Drug Discovery

As part of a broader triazolothiazole library, the compound's differentiated activity on epigenetic targets like KDM4A and its exclusive signal on Prelamin-A/C support its role as a starting point for hit-to-lead optimization in epigenetic drug discovery [1]. The quantitative data provides a measurable baseline for subsequent medicinal chemistry iterations.

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